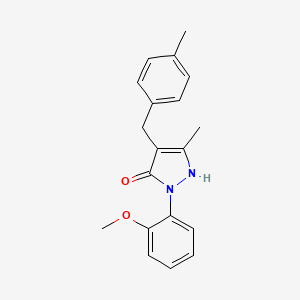
1-(2-methoxyphenyl)-3-methyl-4-(4-methylbenzyl)-1H-pyrazol-5-ol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, similar to 1-(2-Methoxyphenyl)-3-methyl-4-(4-methylbenzyl)-1H-pyrazol-5-ol, often involves regiospecific reactions, as illustrated by Kumarasinghe et al. (2009), who synthesized related compounds through a process that emphasizes the importance of spectroscopic techniques and X-ray analysis for structure determination. These methodologies are crucial for identifying regioisomers and confirming the structure of synthesized compounds (Kumarasinghe, Hruby, & Nichol, 2009).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives showcases interesting conformational characteristics and intermolecular interactions. For example, the crystal structure analysis provides insights into the spatial arrangement of molecules and the presence of hydrogen-bonded dimers, which is common in such compounds. This is supported by studies like the one conducted by Abonía et al. (2007), which describe the hydrogen-bonded chains and tetramolecular hydrogen-bonded aggregates in pyrazole structures (Abonía, Rengifo, Cobo, Low, & Glidewell, 2007).
Chemical Reactions and Properties
The chemical reactivity and properties of pyrazole derivatives can be influenced by their functional groups and molecular structure. Studies on the synthesis and reactions of pyrazoles highlight the versatility of these compounds in forming different products under various conditions, showcasing their reactivity and potential for derivatization. For instance, Shestopalov et al. (2003) demonstrated the synthesis of substituted benzo[b]pyrans, providing insights into the reactivity of pyrazole compounds (Shestopalov, Emelianova, & Nesterov, 2003).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and crystalline structure, are important for understanding their behavior in different environments. The crystalline structure, which can be elucidated through X-ray crystallography, provides detailed information on the molecule's geometry and intermolecular interactions. This aspect of pyrazole chemistry is highlighted in the work by Tamer et al. (2015), who conducted a comprehensive study on the crystal structure and spectroscopic evaluations of a pyrazole derivative (Tamer, Dege, Avcı, Atalay, Özer İlhan, & Çadir, 2015).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, including their reactivity towards various reagents, stability, and the formation of hydrogen bonds, are crucial for their application in different chemical reactions. The study of these properties is essential for designing new compounds with desired functionalities. The research conducted by Rai et al. (2009) on the synthesis, characterization, and antibacterial activity of pyrazole-oxadiazoles exemplifies the exploration of chemical properties relevant to the functionality and potential applications of pyrazole derivatives (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).
Propriétés
IUPAC Name |
2-(2-methoxyphenyl)-5-methyl-4-[(4-methylphenyl)methyl]-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13-8-10-15(11-9-13)12-16-14(2)20-21(19(16)22)17-6-4-5-7-18(17)23-3/h4-11,20H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZZHNRTCAWFNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=C(NN(C2=O)C3=CC=CC=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyphenyl)-3-methyl-4-(4-methylbenzyl)-1H-pyrazol-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



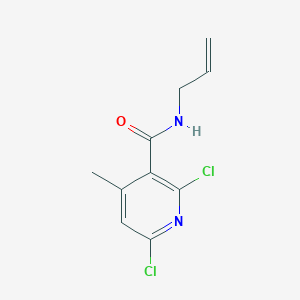
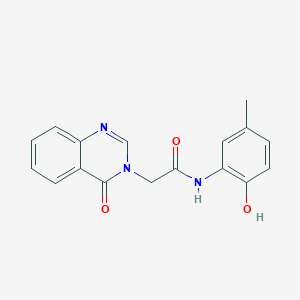
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[2-chloro-4-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4540215.png)
![methyl 2-({[1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4540217.png)
![2-(2,4-dichlorophenoxy)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B4540219.png)
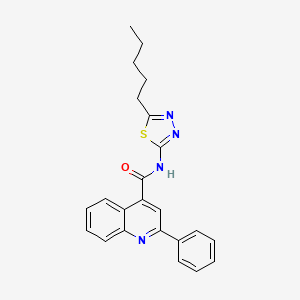
![1-(ethylsulfonyl)-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide](/img/structure/B4540242.png)
![N-(1-methyl-1H-pyrazol-3-yl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4540253.png)
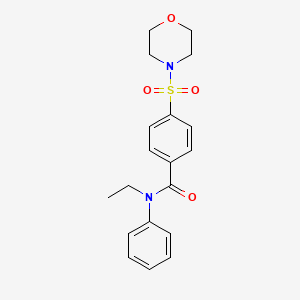
![methyl 4-ethyl-5-methyl-2-({[4-(methylsulfonyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4540259.png)
![4-chloro-3,5-dimethyl-1-[(4-propylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B4540264.png)
![ethyl 4-[({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B4540270.png)
![methyl 5-(aminocarbonyl)-4-methyl-2-({[3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4540275.png)
![N~2~-(4-chlorophenyl)-N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4540281.png)